molecular formula C7H7ClN2O B6273033 5-chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehyde CAS No. 2740505-58-0

5-chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B6273033
CAS No.: 2740505-58-0
M. Wt: 170.6
InChI Key:
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Description

5-chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehyde: is a heterocyclic compound with a molecular formula of C7H7ClN2O. It is a derivative of pyrazole, a five-membered ring containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, which uses 1H-pyrazol-5(4H)-one as a starting material. The reaction typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions: 5-chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehyde is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pyrazole derivatives with potential biological activities .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Pyrazole derivatives have shown antimicrobial, anticancer, and anti-inflammatory properties .

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, such as fungicides and herbicides. Its derivatives are also investigated for their potential use in materials science .

Mechanism of Action

The mechanism of action of 5-chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, pyrazole derivatives have been studied as inhibitors of kinases, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

  • 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
  • 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde
  • 5-chloro-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Comparison: 5-chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. The cyclopropyl group introduces steric hindrance and electronic effects that can affect the compound’s interactions with biological targets and its overall stability .

Properties

CAS No.

2740505-58-0

Molecular Formula

C7H7ClN2O

Molecular Weight

170.6

Purity

95

Origin of Product

United States

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